3',4'-Dibromo-5'-fluoroacetophenone
Overview
Description
3’,4’-Dibromo-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol It is a derivative of acetophenone, featuring bromine and fluorine substituents on the aromatic ring
Preparation Methods
The synthesis of 3’,4’-Dibromo-5’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted acetophenone derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3’,4’-Dibromo-5’-fluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules for various applications.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dibromo-5’-fluoroacetophenone depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The carbonyl group in the acetophenone moiety can participate in various reactions, acting as an electrophile in nucleophilic addition reactions. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
3’,4’-Dibromo-5’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:
2,3-Dibromo-4-fluoroacetophenone: Similar in structure but with different bromine substitution positions, leading to variations in reactivity and applications.
3-Bromo-4-fluorophenacyl bromide: Another related compound with distinct chemical properties and uses.
Properties
IUPAC Name |
1-(3,4-dibromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABKKURLZTPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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